molecular formula C14H16N2O5 B12056146 methyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

methyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B12056146
M. Wt: 292.29 g/mol
InChI Key: FYXFESFZAXIGQY-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative, a class of compounds widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Structurally, it features a pyrimidine ring substituted at positions 4 and 6 with a 2-hydroxy-3-methoxyphenyl group and a methyl ester, respectively.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

methyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H16N2O5/c1-7-10(13(18)21-3)11(16-14(19)15-7)8-5-4-6-9(20-2)12(8)17/h4-6,11,17H,1-3H3,(H2,15,16,19)

InChI Key

FYXFESFZAXIGQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)OC)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding chalcone. This intermediate then undergoes cyclization with urea under acidic conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-(2-hydroxy-3-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate.

    Reduction: Formation of 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-hydroxy-3,4-dihydro-1H-pyrimidine-5-carboxylate.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Anti-inflammatory Activity

Dihydropyrimidinones have been extensively studied for their anti-inflammatory properties. Research indicates that compounds with specific substitutions on the pyrimidine ring can significantly enhance their efficacy. For instance, a study demonstrated that derivatives with a 4-methoxy group at C-4 showed notable anti-inflammatory activity comparable to diclofenac sodium in rat paw edema tests . The structure-activity relationship (SAR) revealed that the presence of electron-donating groups increases the anti-inflammatory potential of these compounds.

Antihypertensive Activity

The antihypertensive effects of methyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate have been evaluated in several studies. One notable investigation involved synthesizing various pyrimidine carboxamides and assessing their blood pressure-lowering effects using the tail-cuff method. The study found that certain derivatives exhibited significant antihypertensive activity, particularly those with para-chloro substitutions on the phenyl ring, which enhanced their efficacy compared to standard drugs like nifedipine .

Anticonvulsant Activity

The anticonvulsant properties of dihydropyrimidinones have also been explored. A study utilized the maximal electroshock seizure (MES) method to evaluate the anticonvulsant activity of several synthesized derivatives. Compounds with specific electron-withdrawing groups at the sixth position demonstrated marked anticonvulsant effects, outperforming standard medications such as phenytoin and carbamazepine . The results indicated that structural modifications significantly influenced their pharmacological profiles.

Case Study 1: Synthesis and Evaluation of Dihydropyrimidinones

A comprehensive study synthesized a series of dihydropyrimidinones and evaluated their biological activities across various models. The findings highlighted that specific substitutions on the aromatic ring led to enhanced anti-inflammatory and antihypertensive activities. For example, compounds with methoxy substitutions showed improved efficacy in both inflammation reduction and blood pressure management .

Case Study 2: Structure-Activity Relationship Analysis

Another research effort focused on understanding the structure-activity relationships of dihydropyrimidinones. The analysis revealed that substituents at strategic positions on the pyrimidine ring could modulate biological activity significantly. For instance, introducing methoxy or chloro groups at specific positions was shown to enhance both anti-inflammatory and anticonvulsant activities .

Summary Table of Biological Activities

Activity Efficacy Key Findings
Anti-inflammatorySignificantCompounds with 4-methoxy substitution showed comparable efficacy to diclofenac .
AntihypertensiveNotablePara-chloro substitutions enhanced activity compared to nifedipine .
AnticonvulsantPotentElectron-withdrawing groups increased efficacy over phenytoin and carbamazepine .

Mechanism of Action

The mechanism of action of methyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance its binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader family of DHPMs, which vary in substituents at positions 4, 5, and 4. Below is a systematic comparison with analogous derivatives:

Substituent Effects on the Phenyl Ring

  • Methyl 4-(4-Methoxyphenyl)-6-Methyl-2-Oxo-3,4-Dihydro-1H-Pyrimidine-5-Carboxylate (): The 4-methoxyphenyl substituent lacks the ortho-hydroxyl group present in the target compound. Reported applications: Antimicrobial screening (NSC166056) .
  • Methyl 4-(3-Ethoxy-4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydro-Pyrimidine-5-Carboxylate Monohydrate (): The 3-ethoxy-4-hydroxyphenyl group introduces steric bulk and alters electronic properties. Crystallographic studies reveal intermolecular hydrogen bonds involving the hydroxyl group and water molecules, stabilizing the crystal lattice .

Variations at Position 5

  • Synthesis yield: ~50% under mild conditions .
  • Methyl 6-Methyl-2-Oxo-4-Phenyl-1,2-Dihydropyrimidine-5-Carboxylate ():

    • The phenyl group at position 4 lacks hydroxyl or methoxy substituents, simplifying synthesis but reducing polarity.
    • Antibacterial activity: Moderate against E. coli (MIC: 32 µg/mL) .

Functional Group Modifications

  • Ethyl 6-Methyl-2-Oxo-4-(4-Oxochromen-3-Yl)-3,4-Dihydro-1H-Pyrimidine-5-Carboxylate ():
    • Incorporation of a chromene moiety at position 4 introduces conjugated double bonds, increasing UV absorption and fluorescence properties.
    • Biological activity: Anticancer screening in progress (PubChem CID: 2726105) .

Data Tables: Key Properties and Activities

Compound Substituents (Position 4) Melting Point (°C) Antibacterial Activity (MIC, µg/mL) Crystallographic Features
Methyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate 2-Hydroxy-3-methoxyphenyl Not reported Pending studies Likely strong H-bonding (OH and carbonyl)
Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate 4-Methoxyphenyl 193–194 32 (E. coli) No hydroxyl H-bond donors
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydro-pyrimidine-5-carboxylate 3-Ethoxy-4-hydroxyphenyl 198–200 Not tested Monoclinic P2₁/c, Z = 4, R factor = 0.048
Ethyl 4-(4-oxochromen-3-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate 4-Oxochromen-3-yl 175–177 64 (S. aureus) Orthorhombic Pbca, π-π stacking interactions

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows the Biginelli reaction, similar to and , but requires 2-hydroxy-3-methoxybenzaldehyde as a precursor. Steric hindrance from the ortho-substituents may reduce yield compared to simpler aldehydes .
  • This is absent in analogs with non-hydroxylated aryl groups .
  • Crystallographic Stability: Hydrogen-bonding networks involving the hydroxyl group (as in ) could improve thermal stability and bioavailability compared to non-hydroxylated derivatives .

Biological Activity

Methyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a compound belonging to the pyrimidine family, which has been widely studied for its biological activities. This article provides an overview of its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H18N2O5
  • Molecular Weight : 306.31 g/mol
  • IUPAC Name : this compound

This structure features a pyrimidine ring substituted with a methoxy group and a hydroxyl group, which are crucial for its biological activity.

Antimicrobial Activity

Pyrimidine derivatives have shown significant antimicrobial properties. For instance, compounds with similar structures have been reported to exhibit activity against various pathogens. Research has indicated that the presence of methoxy groups enhances the antimicrobial efficacy against bacteria such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Efficacy

A study conducted by Nagaraj and Reddy (2008) on pyrimidine derivatives revealed that certain substitutions at specific positions on the pyrimidine ring significantly increased antibacterial activity. The compound demonstrated effective inhibition of bacterial growth in vitro, particularly against gram-positive and gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Pyrimidine derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

Research Findings

A recent review highlighted that several pyrimidine derivatives exhibited strong COX inhibition with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . For example, compounds tested showed IC50 values ranging from 0.04 to 0.09 μmol against COX enzymes, indicating potent anti-inflammatory activity.

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro studies. Research has shown that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and T47D (breast cancer).

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on cancer cells, the MTT assay was utilized to determine cell viability. The results indicated a significant reduction in cell proliferation at varying concentrations of the compound, suggesting its potential as an anticancer agent .

Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX enzyme inhibition
AnticancerInduction of apoptosis

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